molecular formula C15H26N2O B14402549 N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85674-98-2

N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Katalognummer: B14402549
CAS-Nummer: 85674-98-2
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: JTLZUKHCHSQBNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, characterized by a nitrogen atom incorporated into a spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the butyl and carboxamide groups. One common method includes the cyclization of a suitable precursor containing a nitrogen atom and a reactive alkene. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom or the butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or alkanes.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Azaspiro[5.5]undec-8-ene
  • tert-Butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
  • 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene

Highlighting Uniqueness

N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the butyl group and the carboxamide functionality differentiates it from other azaspiro compounds, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

85674-98-2

Molekularformel

C15H26N2O

Molekulargewicht

250.38 g/mol

IUPAC-Name

N-butyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C15H26N2O/c1-2-3-11-16-14(18)17-12-7-10-15(13-17)8-5-4-6-9-15/h4-5H,2-3,6-13H2,1H3,(H,16,18)

InChI-Schlüssel

JTLZUKHCHSQBNR-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)N1CCCC2(C1)CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.